六水合氯化铁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

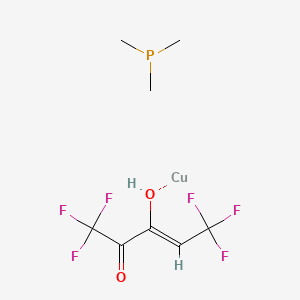

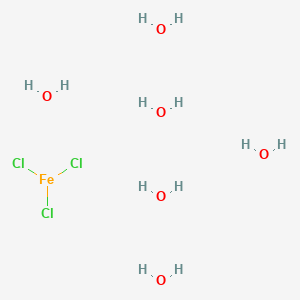

Ferric Chloride Hexahydrate, also known as Iron (III) Chloride Hexahydrate, is a compound of iron and chlorine with the formula FeCl3.6H2O . It is a moderately strong Lewis acid and many of its applications exploit this property . It normally exists as a hexahydrate salt . When heated or anhydrous, it tends to hydrolyze, producing hydrogen chloride gas . The pure material occurs as hydroscopic, hexagonal, dark crystals .

Synthesis Analysis

Ferric Chloride Hexahydrate can be synthesized via co-precipitation method using ferric chloride and ferrous sulphate as the starting materials . The shape and the size of the resulting Fe3O4 nanoparticles can be controlled by using different types of additives including ammonium hydroxide and sodium hydroxide .Molecular Structure Analysis

The crystal structure of Ferric Chloride Hexahydrate has been determined from three-dimensional single-crystal x-ray-diffraction data . In the crystals, two chloride ions and four water molecules are arranged around each ferric ion to form octahedral trans-[FeCl2(OH2)4]+ ions with C2h-2/m symmetry .Chemical Reactions Analysis

Strong heating will convert the hexahydrate form, or the anhydrous form in the presence of water, to iron (III) oxychloride and hydrogen chloride, and the anhydrous form to iron (II) chloride and chlorine gas . Ferric Chloride Hexahydrate is also highly soluble in acetone .Physical And Chemical Properties Analysis

Ferric Chloride Hexahydrate is soluble in water, ethanol, ether, and acetone . It is deliquescent, forming a hexahydrate compound . Dissolution in water is exothermic and produces an acidic solution .科学研究应用

有机合成中的催化剂和氧化剂:六水合氯化铁被用作路易斯酸,在有机合成中作为催化剂和氧化剂。其应用包括酯化、缩酮化、醚化、氧化和分子重排,详细解释了反应机制 (Yu Shan-xin, 2002)。

有机化学中的区域选择性芳基化反应:作为催化剂,对α-氨基磺酸酯的区域选择性芳基化反应非常高效,通过弗里德尔-克拉夫茨烷基化反应合成非对称和双对称三芳基甲烷 (P. Thirupathi & Sung Soo Kim, 2010)。

晶体结构分析:使用三维单晶X射线衍射数据确定了六水合氯化铁的晶体结构,揭示了其复杂的离子结构,并指出除静电力外还存在氢键作用 (M. Lind, 1967)。

生物柴油中的燃料催化剂:氯化铁(FeCl3)作为废食用棕榈油基生物柴油的燃料催化剂,改善了发动机性能、排放和燃烧特性 (G. R. Kannan, R. Karvembu, & R. Anand, 2011)。

血栓研究中的应用:用于血栓研究中,通过局部涂抹到血管诱导血栓形成,是一种高效可靠的方法 (S. Schoenwaelder & S. Jackson, 2015)。

有机化合物的绿色合成:在特定条件下,如超声处理,它作为可回收的均相催化剂在水介质中用于有机化合物的合成 (A. Khorshidi & K. Tabatabaeian, 2011)。

制药中的质量标准和测试:在制药领域的应用导致了用于确定六水合氯化铁中亚铁的分光光度法的发展,对确保质量标准至关重要 (B. Xiaoguang et al., 2021)。

水处理中的絮凝剂:用作污水处理和饮用水生产中的絮凝剂,以及印刷电路板中铜基金属的蚀刻剂 (Ferric Chloride, 2014)。

作用机制

安全和危害

属性

IUPAC Name |

trichloroiron;hexahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3ClH.Fe.6H2O/h3*1H;;6*1H2/q;;;+3;;;;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXWGWZJXJUMQB-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.Cl[Fe](Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3FeH12O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。